molecular formula C19H27ClN2O4S B2583636 2-(4-chlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylpropanamide CAS No. 2034335-30-1

2-(4-chlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylpropanamide

Cat. No.: B2583636
CAS No.: 2034335-30-1
M. Wt: 414.95
InChI Key: HOHGJXLEOIDNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a piperidin-4-yl core linked to a 2-methylpropanamide chain and a 1,1-dioxidotetrahydrothiophen-3-yl group. The 4-chlorophenoxy substituent on the propanamide moiety introduces steric bulk and electron-withdrawing effects. The sulfone group (1,1-dioxidotetrahydrothiophene) enhances metabolic stability by reducing susceptibility to oxidative degradation, a common issue in drug candidates .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O4S/c1-19(2,26-17-5-3-14(20)4-6-17)18(23)21-15-7-10-22(11-8-15)16-9-12-27(24,25)13-16/h3-6,15-16H,7-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHGJXLEOIDNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the literature:

Compound Name/ID Core Structure Key Substituents Functional Group Pharmacological Implications
Target Compound Piperidin-4-yl, propanamide 4-Chlorophenoxy, 1,1-dioxidotetrahydrothiophen-3-yl Amide Enhanced metabolic stability (sulfone)
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (Compound 34, ) Piperidin-4-yl, propionamide 4-Chloro-3-methoxyphenyl Amide Methoxy increases lipophilicity; dual chloro/methoxy may alter receptor selectivity
W-18 () Piperidinylidene 4-Nitrophenylethyl, 4-chlorophenyl Sulfonamide High-affinity receptor binding (nitro group) but potential toxicity
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide () Piperidinyl, propanamide 2-Fluoro-biphenyl, indol-3-yl Amide Fluorine enhances bioavailability; indole may improve CNS penetration

Pharmacological and Physicochemical Properties

  • Chlorophenoxy vs.
  • Sulfonamide vs. Amide Functional Groups : W-18’s sulfonamide group facilitates stronger hydrogen bonding with opioid receptors, but its nitro substituent raises toxicity concerns. The target’s amide group balances receptor affinity and safety .
  • Halogen Effects : The fluorine in ’s compound improves metabolic stability and bioavailability compared to chlorine, though chlorine’s larger van der Waals radius may enhance receptor interactions in the target compound .

Receptor Binding and Selectivity

  • However, the tetrahydrothiophene dioxide group may redirect selectivity toward non-opioid targets (e.g., sigma receptors) due to its bulk and polarity .
  • Compound 34’s dual chloro/methoxy substitution could favor κ-opioid receptor (KOR) binding, whereas W-18’s sulfonamide and nitro groups correlate with high MOR affinity but poor selectivity .

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